molecular formula C16H24Cl2 B14406261 1,3-Dichloro-5-decylbenzene CAS No. 87969-84-4

1,3-Dichloro-5-decylbenzene

Cat. No.: B14406261
CAS No.: 87969-84-4
M. Wt: 287.3 g/mol
InChI Key: ZICWDNALSLJJKW-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-decylbenzene (C₁₆H₂₄Cl₂) is a chlorinated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and a decyl (10-carbon alkyl) chain at the 5-position. This structure combines the electron-withdrawing effects of chlorine substituents with the steric and hydrophobic influence of the long alkyl chain. The decyl chain likely enhances lipophilicity, making it suitable for applications in surfactants, polymer additives, or organic synthesis intermediates where solubility in nonpolar media is advantageous.

Properties

CAS No.

87969-84-4

Molecular Formula

C16H24Cl2

Molecular Weight

287.3 g/mol

IUPAC Name

1,3-dichloro-5-decylbenzene

InChI

InChI=1S/C16H24Cl2/c1-2-3-4-5-6-7-8-9-10-14-11-15(17)13-16(18)12-14/h11-13H,2-10H2,1H3

InChI Key

ZICWDNALSLJJKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-decylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of decylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts alkylation followed by chlorination. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-decylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-decylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-decylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the decyl group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates such as carbocations and the subsequent stabilization through resonance effects .

Comparison with Similar Compounds

Notes

Data Limitations : Direct studies on this compound are absent in the provided evidence. Comparisons rely on structural analogs (e.g., chlorinated benzenes and alkyl-substituted aromatics) .

Substituent Trade-offs : The decyl chain’s hydrophobicity and steric bulk may limit synthetic applications compared to smaller, reactive groups (e.g., chloromethyl or methoxy) .

Environmental Considerations : Long alkyl chains can enhance persistence in ecosystems, necessitating further ecotoxicological studies for this compound .

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